molecular formula C13H8ClF3O2S B1340909 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride CAS No. 885267-96-9

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Cat. No.: B1340909
CAS No.: 885267-96-9
M. Wt: 320.71 g/mol
InChI Key: WJSSWLPZDVPLIK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)biphenyl-4-sulfonyl chloride (3-TFMBSC) is a synthetic compound that has a wide range of applications in the scientific and industrial fields. It is a powerful reagent used in organic synthesis and has been used for various purposes such as the synthesis of pharmaceuticals, organic dyes, and other organic compounds. 3-TFMBSC has also been used in a variety of laboratory experiments due to its versatility and stability.

Scientific Research Applications

Applications in Organic Synthesis

Trifluoromethylation and Functional Group Introduction : 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride plays a crucial role in the trifluoromethylation process, enabling the addition of trifluoromethyl groups to various substrates. It is also pivotal in trifluoromethylsulfenylation and trifluoromethylsulfinylation, introducing SCF3 and S(O)CF3 groups, respectively. Its versatility extends to sulfonylation and chlorination reactions (Guyon, Chachignon & Cahard, 2017).

Copper-Catalyzed Cyclization in Drug Development : The compound is integral in synthesizing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which hold significance for their biological activities, especially in antiviral and anticancer compounds development (López et al., 2017).

Applications in Material Science

Advancements in Nanofiltration Membranes : The compound is used in synthesizing novel sulfonated aromatic diamine monomers, which are crucial in fabricating thin-film composite nanofiltration membranes. These membranes showcase improved water flux, essential for dye treatment applications (Liu et al., 2012).

Polymer Science Applications : It contributes to the synthesis of magnesium complexes incorporated by sulfonate phenoxide ligands, acting as efficient catalysts in the ring-opening polymerization of certain materials. This process is crucial for producing polymers with controlled molecular weights and narrow polydispersity indices, which are critical in various industrial applications (Chen et al., 2010).

Applications in Environmental Technology

Dye Treatment and Water Purification : The synthesis and application of this compound in sulfonated thin-film composite nanofiltration membranes significantly impact dye treatment processes. These membranes offer increased water flux and efficient dye rejection, crucial for water purification and wastewater treatment technologies (Liu et al., 2012).

Safety and Hazards

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Contact with water liberates toxic gas . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and hydroxyl groups in proteins and enzymes, leading to the formation of sulfonamide and sulfonate esters. These interactions can alter the activity and function of the target biomolecules, making 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride a valuable tool in biochemical studies .

Cellular Effects

The effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can disrupt normal signaling pathways, leading to altered cellular responses. Additionally, changes in gene expression and metabolic processes can result from the interaction of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride with cellular components .

Molecular Mechanism

At the molecular level, 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable covalent bonds. This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, the presence of the trifluoromethyl group can influence the compound’s reactivity and binding affinity, further modulating its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects .

Metabolic Pathways

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The sulfonylation reactions mediated by this compound can affect metabolic flux and alter metabolite levels. Enzymes such as sulfonyltransferases play a key role in these processes, catalyzing the transfer of the sulfonyl group to target biomolecules .

Transport and Distribution

Within cells and tissues, 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability and activity in different cellular compartments. The transport and distribution mechanisms are crucial for understanding the compound’s overall biochemical effects .

Subcellular Localization

The subcellular localization of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with biomolecules in distinct cellular environments. Understanding the subcellular distribution of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is essential for elucidating its precise biochemical roles .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSSWLPZDVPLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585802
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-96-9
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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